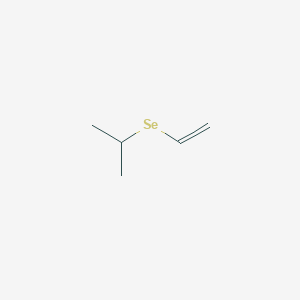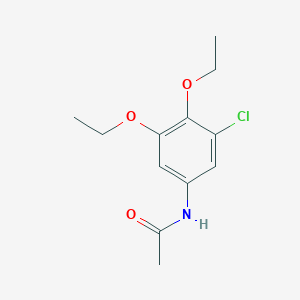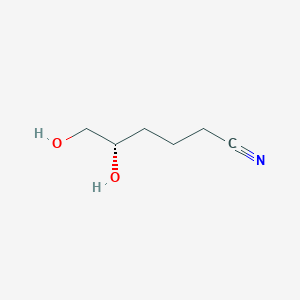
Propane, 2-(ethenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 2-(ethenylseleno)-: is an organoselenium compound characterized by the presence of a selenoether group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing Propane, 2-(ethenylseleno)- involves the reaction of a Grignard reagent with a selenoether precursor. For example, the reaction of ethylmagnesium bromide with ethenylselenol under anhydrous conditions can yield Propane, 2-(ethenylseleno)-.
Selenation Reaction: Another method involves the direct selenation of a propane derivative using selenium reagents. This can be achieved by reacting propane-2-ol with selenium dioxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of Propane, 2-(ethenylseleno)- typically involves large-scale Grignard reactions or selenation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propane, 2-(ethenylseleno)- can undergo oxidation reactions to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of Propane, 2-(ethenylseleno)- can yield selenides. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The selenoether group in Propane, 2-(ethenylseleno)- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, thiols, amines.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted selenoethers.
Scientific Research Applications
Chemistry: Propane, 2-(ethenylseleno)- is used as a building block in organic synthesis, particularly in the formation of complex organoselenium compounds. It is also used in the study of reaction mechanisms involving selenium.
Biology and Medicine: In biological research, Propane, 2-(ethenylseleno)- is investigated for its potential antioxidant properties and its role in enzyme inhibition. It is also studied for its potential therapeutic applications in treating diseases related to oxidative stress.
Industry: In the industrial sector, Propane, 2-(ethenylseleno)- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Propane, 2-(ethenylseleno)- involves its interaction with molecular targets through the selenoether group. This group can participate in redox reactions, influencing the oxidative state of biological molecules. The compound can also form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds:
- Propane, 2-(methylseleno)-
- Propane, 2-(phenylseleno)-
- Propane, 2-(ethylseleno)-
Comparison: Propane, 2-(ethenylseleno)- is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its methyl, phenyl, or ethyl analogs. The ethenyl group can participate in additional reactions, such as polymerization or cross-linking, making Propane, 2-(ethenylseleno)- more versatile in certain applications.
Properties
| 90383-44-1 | |
Molecular Formula |
C5H10Se |
Molecular Weight |
149.10 g/mol |
IUPAC Name |
2-ethenylselanylpropane |
InChI |
InChI=1S/C5H10Se/c1-4-6-5(2)3/h4-5H,1H2,2-3H3 |
InChI Key |
PRESKNAHSPSOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Se]C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)



